Ibrutinib is classified as a small molecule drug and is primarily utilized in oncology for treating chronic lymphocytic leukemia and other B-cell malignancies. The modification to form N1-(2-Carboxyethyl) Ibrutinib involves the introduction of a carboxyethyl group, which may enhance solubility and bioavailability.
The synthesis of N1-(2-Carboxyethyl) Ibrutinib can be approached through various chemical pathways. One method involves the reaction of Ibrutinib with acrylic acid or its derivatives under controlled conditions to introduce the carboxyethyl group.
The molecular formula for N1-(2-Carboxyethyl) Ibrutinib can be derived from that of Ibrutinib, incorporating the additional carboxyethyl group:
N1-(2-Carboxyethyl) Ibrutinib undergoes various chemical reactions typical for small molecules:
N1-(2-Carboxyethyl) Ibrutinib acts primarily through inhibition of Bruton's tyrosine kinase:
The physical properties of N1-(2-Carboxyethyl) Ibrutinib may include:
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized N1-(2-Carboxyethyl) Ibrutinib.
N1-(2-Carboxyethyl) Ibrutinib holds potential applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: